4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Description
Properties
IUPAC Name |
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6/c1-12-16(19)18(23-13(2)22-12)25-9-7-24(8-10-25)17-14-5-3-4-6-15(14)20-11-21-17/h11H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWKQZLIINEHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3CCCC4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of the compound , bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes. For instance, some indole derivatives have been reported to inhibit viral replication, showing antiviral activity.
Biochemical Pathways
It’s known that indole derivatives can influence a variety of biochemical pathways, leading to diverse biological activities. For example, some indole derivatives have been found to inhibit the replication of certain viruses, affecting the antiviral pathway.
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities. These activities suggest that the compound could induce changes at the molecular and cellular levels, potentially leading to the inhibition of disease progression.
Biological Activity
4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a synthetic organic compound with a complex structure that integrates a tetrahydroquinazoline core and a piperazine moiety substituted with a fluorinated pyrimidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C18H23FN6
- Molecular Weight : 342.4 g/mol
- Structural Features : The presence of a fluorine atom and dimethyl groups enhances lipophilicity, which may influence its interaction with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth.
- Antidepressant Effects : The piperazine moiety is often associated with antidepressant properties.
- Inhibition of Enzymatic Activity : Some derivatives have been explored for their ability to inhibit phosphodiesterases (PDEs), which play critical roles in various signaling pathways .
The exact mechanism of action for this specific compound remains under investigation; however, it is hypothesized that the unique structural features allow for selective interactions with biological targets. Interaction studies using techniques such as molecular docking simulations are essential for elucidating these mechanisms and optimizing the compound for therapeutic applications.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoroquinazoline | Fluorinated quinazoline core | Antitumor activity |
| 2-Methylpyrimidine derivatives | Methyl groups on pyrimidine | Antihistaminic properties |
| Piperazine-based compounds | Piperazine ring | Antidepressant effects |
Comparison with Similar Compounds
Comparison with Structural Analogs
Tetrahydroquinazoline Derivatives Targeting Sigma-1 Receptors
Compound 33 (2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline) shares the tetrahydroquinazoline core but differs in substituents. Instead of a pyrimidine-linked piperazine, it has a 4-chlorophenyl group and a propoxy side chain. This compound demonstrated potent sigma-1 (σ1) receptor antagonism in vitro, highlighting the importance of substituent positioning for receptor engagement. The target compound’s piperazine-pyrimidine group may offer distinct pharmacokinetic advantages, such as improved solubility or CNS penetration, compared to Compound 33’s hydrophobic chlorophenyl group .
Piperazine-Linked Heterocyclic Scaffolds
COVPDB1016
This compound (1-(4-(7-(naphthalen-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one) replaces the tetrahydroquinazoline core with a tetrahydropyrido-pyrimidine system. The naphthalenyl substituent introduces aromatic bulk, which may enhance interactions with hydrophobic binding pockets. However, the target compound’s 5-fluoro-2,6-dimethylpyrimidine group likely reduces metabolic degradation compared to the enone group in COVPDB1016 .
Benzothieno-Pyrimidine Analogs
A sulfonamide-containing analog (4-{4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazin-1-yl}-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine) features a benzothieno-pyrimidine core. In contrast, the target compound’s 5-fluoro and methyl groups balance lipophilicity and electronic effects, which could favor blood-brain barrier penetration for CNS applications .
Structure-Activity Relationship (SAR) Insights
Key Observations:
Fluorine and Methyl Groups : The target compound’s 5-fluoro and 2,6-dimethyl groups likely reduce oxidative metabolism compared to halogenated or sulfonylated analogs .
Core Modifications: Replacing tetrahydroquinazoline with pyrido- or benzothieno-pyrimidine alters steric and electronic profiles, impacting target selectivity.
Preparation Methods
Preparation of 5-Fluoro-2,6-dimethylpyrimidin-4-yl Piperazine
The 5-fluoro-2,6-dimethylpyrimidine scaffold is typically synthesized via Pinner pyrimidine synthesis , where 1,3-dicarbonyl precursors react with fluorinated amidines. For example, condensation of 5-fluoro-2,4-pentanedione with methylguanidine hydrochloride at 80°C in ethanol yields 5-fluoro-2,6-dimethylpyrimidin-4-ol, which undergoes chlorination using POCl₃ to generate the 4-chloro intermediate. Subsequent nucleophilic substitution with piperazine in refluxing acetonitrile (12 h, 85°C) affords the piperazine-linked pyrimidine fragment with 78% yield.
Critical parameters :
Synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazoline
The tetrahydroquinazoline core is constructed via cyclocondensation of β-ketoesters with urea derivatives . Ethyl cyclohexanone-2-carboxylate reacts with urea under microwave irradiation (300 W, 150°C, 20 min) to form 5,6,7,8-tetrahydroquinazoline-2,4-diol, which is dichlorinated using POCl₃/PCl₅ (1:3 ratio) at 120°C for 6 h. This method achieves 82% isolated yield, compared to 67% under conventional heating.
Optimization insights :
-
Microwave vs thermal : Reaction time reduces from 8 h to 20 min with comparable yields.
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Chlorinating agents : PCl₅ enhances regioselectivity by minimizing ring-opening side reactions.
Coupling Methodologies
Buchwald–Hartwig Amination
The final coupling between 4-chloro-5,6,7,8-tetrahydroquinazoline and 4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazine employs palladium catalysis. A representative protocol uses:
-
Catalyst : Pd₂(dba)₃ (2 mol%)
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Ligand : rac-BINAP (4 mol%)
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Base : Cs₂CO₃ (3 equiv)
This method delivers 89% yield with <5% homocoupling byproducts. Alternative ligands like Xantphos reduce efficiency to 72%.
Nucleophilic Aromatic Substitution
In non-catalytic approaches, the tetrahydroquinazoline chloride reacts with the pyrimidinyl-piperazine nucleophile in DMF at 130°C for 24 h (yield: 65%). While avoiding transition metals, this method requires stoichiometric KI to enhance chloride displacement kinetics.
Comparative analysis :
| Parameter | Buchwald–Hartwig | Nucleophilic Substitution |
|---|---|---|
| Yield | 89% | 65% |
| Reaction Time | 30 min | 24 h |
| Byproducts | <5% | 15–20% |
| Scalability | >100 g | <50 g |
Process Optimization and Analytical Characterization
Microwave-Assisted Synthesis
Replacing thermal conditions with microwave irradiation in cyclization and coupling steps reduces total synthesis time from 34 h to 14 h. For instance, tetrahydroquinazoline cyclization completes in 20 min (vs 8 h thermally) without yield compromise.
Purification and Isolation
Final purification uses silica gel chromatography (eluent: EtOAc/hexane 3:7 → 1:1) followed by recrystallization from ethanol/water (4:1). HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity.
Spectroscopic data :
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¹H NMR (400 MHz, DMSO-d₆): δ 2.29 (t, J = 6.1 Hz, 2H, CH₂), 2.13 (t, J = 6.0 Hz, 2H, CH₂), 1.61–1.58 (m, 4H, cyclohexyl), 3.85–3.79 (m, 8H, piperazine).
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HRMS : m/z calcd. for C₁₈H₂₀FN₇ [M + H]⁺: 370.1789; found: 370.1792.
Alternative Routes and Comparative Evaluation
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline, and how can reaction yields be improved?
- Methodological Answer :
- Multi-step synthesis typically involves coupling the piperazine and pyrimidine moieties under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) .
- Catalysts like Pd/C or CuI may enhance cross-coupling efficiency. Reaction progress should be monitored via HPLC or TLC to isolate intermediates .
- Yield optimization requires precise temperature control (e.g., 80–100°C) and inert atmospheres to prevent side reactions.
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions on the quinazoline and pyrimidine rings .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and purity (>95%) .
Q. How can researchers design initial biological screening assays to evaluate this compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Target kinases or receptors (e.g., EGFR, serotonin receptors) using fluorogenic substrates .
- Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC calculations via MTT assays .
- Dose-Response Curves : Use logarithmic concentration ranges (1 nM–100 µM) to establish potency thresholds .
Advanced Research Questions
Q. How should researchers address contradictory bioactivity data across different experimental models?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
- Variable Control : Standardize assay conditions (pH, temperature, solvent concentration) to minimize artifacts .
- Data Triangulation : Combine in vitro, in silico, and in vivo data to resolve discrepancies (e.g., molecular docking vs. pharmacokinetic profiles) .
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using force fields (AMBER, CHARMM) and analyze free energy landscapes .
- QSAR Modeling : Corrogate substituent effects (e.g., fluoro vs. methyl groups) on bioactivity using descriptors like logP and polar surface area .
- Docking Studies : Use AutoDock Vina to predict binding poses in active sites (e.g., ATP-binding pockets) .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve aqueous solubility while monitoring logD values .
- Metabolic Stability : Test microsomal half-life (human liver microsomes) and identify metabolic soft spots via LC-MS/MS .
- Blood-Brain Barrier Penetration : Use PAMPA-BBB assays to assess permeability and refine substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
